molecular formula C12H14N2O B12536317 N,N,2-Trimethyl-1H-indole-1-carboxamide

N,N,2-Trimethyl-1H-indole-1-carboxamide

Cat. No.: B12536317
M. Wt: 202.25 g/mol
InChI Key: AZOVXFBMWDPFIB-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-1H-indole-1-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the carboxamide moiety in the indole structure enhances its ability to form hydrogen bonds with various enzymes and proteins, often leading to inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethyl-1H-indole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H3PO2) under reflux in 1-propanol, yielding the corresponding indole derivative

Industrial Production Methods

Industrial production methods for indole derivatives, including this compound, often involve large-scale cyclization reactions followed by purification processes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-1H-indole-1-carboxamide involves its ability to form hydrogen bonds with enzymes and proteins, leading to inhibition of their activity. The carboxamide moiety plays a crucial role in this interaction by providing sites for hydrogen bonding. This inhibition can affect various molecular targets and pathways, including those involved in cancer cell proliferation, microbial growth, and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N,1-Dimethyl-1H-indole-2-carboxamide
  • 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide
  • 1H-Indole-3-carbaldehyde derivatives

Uniqueness

N,N,2-Trimethyl-1H-indole-1-carboxamide is unique due to its specific substitution pattern, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N,N,2-trimethylindole-1-carboxamide

InChI

InChI=1S/C12H14N2O/c1-9-8-10-6-4-5-7-11(10)14(9)12(15)13(2)3/h4-8H,1-3H3

InChI Key

AZOVXFBMWDPFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1C(=O)N(C)C

Origin of Product

United States

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